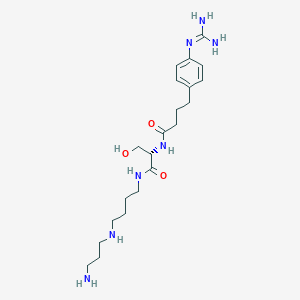
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane, also known as TAT peptide, is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells.
Mécanisme D'action
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide enters cells through a process called endocytosis, which involves the uptake of extracellular material into cells. Once inside the cell, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is thought to interact with the cytoskeleton and promote the release of its cargo into the cytoplasm or nucleus. The exact mechanism of action of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is still under investigation and is an active area of research.
Effets Biochimiques Et Physiologiques
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been shown to have minimal toxicity and does not affect cell viability. However, the prolonged exposure of cells to 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide can lead to the induction of cellular stress responses and the activation of apoptosis. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been shown to modulate the immune response and has potential applications in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide in scientific research has several advantages, including its ability to efficiently deliver various molecules into cells, its low toxicity, and its potential for use in gene therapy and drug delivery systems. However, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has some limitations, including its susceptibility to degradation by proteases and its inability to target specific cell types.
Orientations Futures
The future directions for 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide research are numerous and include the development of new delivery systems, the investigation of its mechanism of action, and the exploration of its potential applications in immunotherapy and cancer treatment. Additionally, the development of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide analogs with improved stability and specificity for target cells is an active area of research.
Conclusion:
In conclusion, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has tremendous potential in the field of drug delivery and gene therapy and is an exciting area of research for the future.
Méthodes De Synthèse
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids onto a solid support. The guanidinophenylbutyric acid is coupled to the amino group of the serine residue, which is then added to the peptide chain. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography.
Applications De Recherche Scientifique
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been extensively used in scientific research for the delivery of various molecules into cells, including proteins, nucleic acids, and small molecules. This peptide has been shown to efficiently cross the cell membrane and deliver its cargo to the cytoplasm and nucleus of cells. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been used in the development of gene therapy and drug delivery systems.
Propriétés
Numéro CAS |
100511-49-7 |
|---|---|
Nom du produit |
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane |
Formule moléculaire |
C21H37N7O3 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
N-[(2S)-1-[4-(3-aminopropylamino)butylamino]-3-hydroxy-1-oxopropan-2-yl]-4-[4-(diaminomethylideneamino)phenyl]butanamide |
InChI |
InChI=1S/C21H37N7O3/c22-11-4-13-25-12-1-2-14-26-20(31)18(15-29)28-19(30)6-3-5-16-7-9-17(10-8-16)27-21(23)24/h7-10,18,25,29H,1-6,11-15,22H2,(H,26,31)(H,28,30)(H4,23,24,27)/t18-/m0/s1 |
Clé InChI |
XERMVRJWJCKFMG-SFHVURJKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCCC(=O)N[C@@H](CO)C(=O)NCCCCNCCCN)N=C(N)N |
SMILES |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
Synonymes |
10-(N-(4-(4-guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane N 30 N-30 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



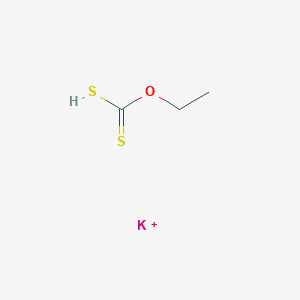
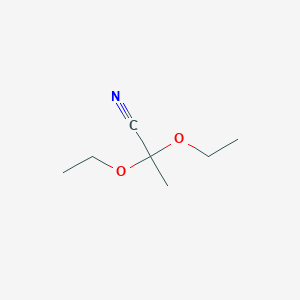
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
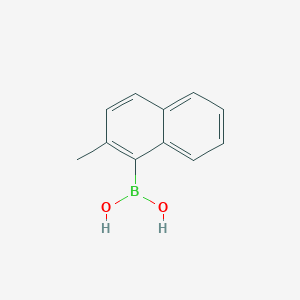
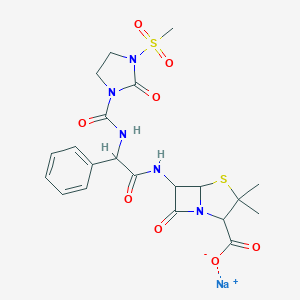
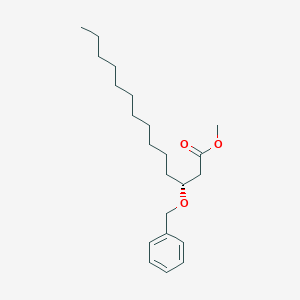
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
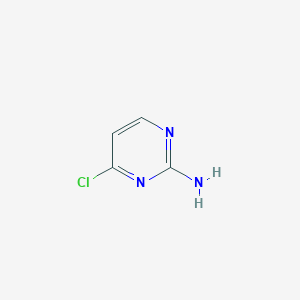
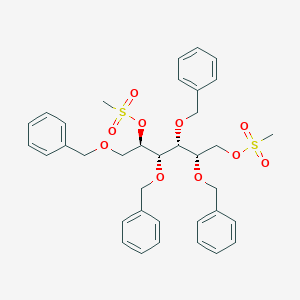
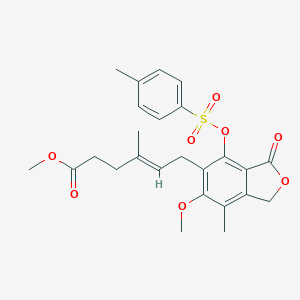
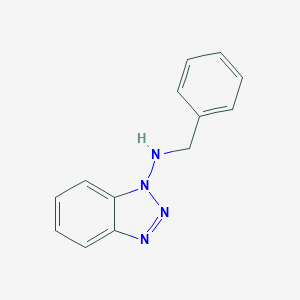
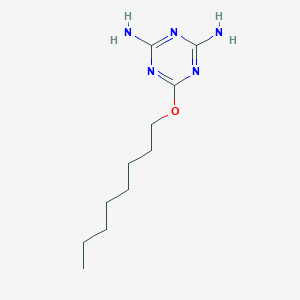
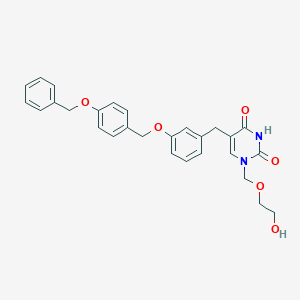
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)